4-chloro-7-nitro-1H-indazole
Overview
Description
4-Chloro-7-nitro-1H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
4-Chloro-7-nitro-1H-indazole is a heterocyclic compound that has been studied for its potential therapeutic applications . . Indazole derivatives, in general, have been found to interact with a variety of targets, including enzymes, receptors, and other proteins, contributing to their broad range of biological activities .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways, depending on their targets . For example, some indazole derivatives have been found to inhibit the activity of enzymes involved in inflammatory responses, thereby affecting the biochemical pathways associated with inflammation .
Result of Action
Indazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-nitro-1H-indazole typically involves the nitration of 4-chloro-1H-indazole. This can be achieved through the reaction of 4-chloro-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions generally require controlled temperatures to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:
- Chlorination of indazole to form 4-chloro-1H-indazole.
- Nitration of 4-chloro-1H-indazole using a mixture of nitric acid and sulfuric acid.
- Purification of the product through recrystallization or chromatography to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often involving a base to facilitate the substitution reaction.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 4-Chloro-7-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-7-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and as a probe for understanding biological pathways involving nitroaromatic compounds.
Comparison with Similar Compounds
4-Chloro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical transformations.
7-Nitro-1H-indazole: Similar structure but without the chloro substituent, affecting its electronic properties and reactivity.
Uniqueness: 4-Chloro-7-nitro-1H-indazole is unique due to the presence of both chloro and nitro groups, which confer distinct electronic and steric properties. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-7-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCGMFQHBXYECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281363 | |
Record name | 4-Chloro-7-nitro indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316810-81-8 | |
Record name | 4-Chloro-7-nitro indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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